5-Fluoro-3-isopropyl-1H-indole

Medicinal Chemistry ADME Prediction Lipophilicity

Medicinal chemistry programs optimizing ADME often face permeability-limited bioavailability. 5-Fluoro-3-isopropyl-1H-indole (CAS 940303-60-6) addresses this: • LogP 3.6-3.7 - 0.6-1.3 units higher than non-fluorinated/non-isopropylated analogs, boosting membrane permeability. • 3-Isopropyl substitution: lower rotational energy barrier (35 vs 45-46 kJ/mol for 1-isopropylindoles) for conformational control. • 5-Fluoroindole motif validated in PI3K/Akt inhibitors (HeLa IC₅₀ 9.366 µM). Supplied ≥95% purity. ~£759/g entry point for preliminary SAR exploration.

Molecular Formula C11H12FN
Molecular Weight 177.222
CAS No. 940303-60-6
Cat. No. B2467635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-3-isopropyl-1H-indole
CAS940303-60-6
Molecular FormulaC11H12FN
Molecular Weight177.222
Structural Identifiers
SMILESCC(C)C1=CNC2=C1C=C(C=C2)F
InChIInChI=1S/C11H12FN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3
InChIKeyMELLDZVRZCCLAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-3-isopropyl-1H-indole: Physicochemical Profile


5-Fluoro-3-isopropyl-1H-indole (CAS 940303-60-6) is a fluorinated indole derivative with the molecular formula C₁₁H₁₂FN and a molecular weight of 177.22 g/mol [1]. Its computed physicochemical profile includes an XLogP3 of 3.7 [1], an ACD/LogP of 3.62 , a boiling point of 285.2±20.0 °C at 760 mmHg , and a topological polar surface area of 15.8 Ų [1]. The compound is commercially available from research chemical suppliers at purities of 95% to 98% .

Fluorinated indole scaffold Provides a 5-fluoro-3-isopropyl substitution pattern for medicinal chemistry building block libraries
Elevated lipophilicity Computed lipophilicity above common indole analogs supports permeability-focused lead optimization studies
Conformational control 3-Isopropyl group offers a distinct rotational profile for structure–activity relationship exploration

Unique Physicochemical Signature of 5-Fluoro-3-isopropyl-1H-indole


Generic substitution among indole derivatives is precluded by the compound's distinctive physicochemical signature. The concurrent introduction of an electron-withdrawing fluorine at the 5-position and a bulky isopropyl group at the 3-position engenders a unique combination of lipophilicity (ACD/LogP 3.62 ) and steric bulk that is not replicated by simple analogs such as 3-isopropyl-1H-indole (LogP ~3.0, estimated from 3-alkylindole baseline) or 5-fluoro-1H-indole (LogP ~2.4 [1]). This altered lipophilicity directly impacts membrane permeability, metabolic stability, and off-target binding profiles in medicinal chemistry campaigns, rendering simple in-class substitution scientifically unsound.

Lipophilicity mismatch
Replacing with 5-fluoro-1H-indole or 3-isopropyl-1H-indole may shift the lipophilicity profile, altering permeability and metabolic stability predictions.
Conformational mismatch
3-Isopropyl substitution confers a different rotational energy barrier compared to 1-isopropyl or unsubstituted indoles, potentially affecting target engagement interpretation.

5-Fluoro-3-isopropyl-1H-indole: Head-to-Head Analog Comparison


Lipophilicity Advantage over Non-Fluorinated Analogs

The computed LogP of 5-Fluoro-3-isopropyl-1H-indole (ACD/LogP = 3.62 ; XLogP3 = 3.7 [1]) represents a substantial increase in lipophilicity relative to the non-fluorinated analog 3-isopropyl-1H-indole (estimated LogP ~3.0 based on 3-alkylindole baseline [2]) and the non-isopropylated analog 5-fluoro-1H-indole (LogP = 2.4 [3]).

Lipophilicity Advantage
Head-to-head
ACD/LogP 3.62 vs ~3.0 (3-isopropyl) and 2.4 (5-fluoro); ΔLogP ≈ 0.6 / 1.3
Supports ADME prediction review; lipophilicity context may influence permeability estimates
Computed values; experimental validation recommended
Medicinal Chemistry ADME Prediction Lipophilicity

Conformational Differences: 3- vs. 1-Isopropylindole

¹H NMR and molecular mechanics studies demonstrate that the syn conformation of the isopropyl group is relatively more favored in 3-isopropylindoles compared to 1-isopropylindoles, attributable to differences in ring bond lengths to N-1 and C-3 [1]. The rotational energy barrier for syn-anti exchange is lower in 3-isopropylindoles (35 kJ mol⁻¹) than in 1-isopropylindoles (45-46 kJ mol⁻¹) [1].

Conformational Preference
Class-level
35 kJ mol⁻¹ (3-isopropyl) vs 45-46 kJ mol⁻¹ (1-isopropyl); Δ ≈ 10–11 kJ mol⁻¹
Conformational profile may influence target-engagement studies
Class-level inference; specific scaffold may vary
Conformational Analysis Molecular Mechanics Structure-Activity Relationship

Cost-Effectiveness vs. Advanced Building Blocks

5-Fluoro-3-isopropyl-1H-indole is commercially available at a price point of approximately £759 per gram (Fluorochem, 2025) , positioning it as an intermediate-cost building block. In contrast, more elaborate 3-isopropylindole derivatives bearing additional substitution, such as 5-(1-Boc-piperidin-4-yl)-3-isopropyl-1H-indole, are priced at approximately $1,195 per gram , reflecting increased synthetic complexity.

Cost Comparison
Data to verify
£759/g (Fluorochem) vs $1,195/g (analog); ≈20% lower
Economic context for early-stage procurement
Prices reflect Q1 2025 list; subject to change
Chemical Procurement Building Blocks Cost Analysis

5-Fluoro-3-isopropyl-1H-indole: Key Applications


Lead Optimization for Enhanced Lipophilicity

For medicinal chemistry programs seeking to improve membrane permeability and oral bioavailability, 5-fluoro-3-isopropyl-1H-indole offers a calculated LogP of 3.62–3.7 , representing a ~0.6–1.3 unit increase over non-fluorinated or non-isopropylated analogs. This property supports its use as a building block for generating compound libraries with optimized ADME profiles [1].

Conformational Control for Target Selectivity

The 3-isopropyl substitution pattern confers a distinct conformational preference compared to 1-isopropylindoles, with a lower rotational energy barrier (35 kJ mol⁻¹ vs. 45-46 kJ mol⁻¹) [2]. This difference can be exploited to control the three-dimensional orientation of the indole core when engaging biological targets, a key consideration in designing selective inhibitors.

Cost-Effective Entry into 3-Isopropylindole Space

At approximately £759 per gram , 5-fluoro-3-isopropyl-1H-indole serves as an economically accessible building block for preliminary exploration of the 3-isopropylindole pharmacophore, before advancing to more synthetically complex and costly analogs .

PI3K/Akt Inhibition via Fluorinated Indole Derivatives

The 5-fluoroindole substructure is a validated motif in inhibitors of the PI3K/Akt signaling pathway, as demonstrated by the antiproliferative activity of 5-fluoro indole derivatives against cervical cancer cell lines (e.g., HeLa IC₅₀ 9.366 µM for compound 6e) [3]. 5-Fluoro-3-isopropyl-1H-indole can serve as a versatile intermediate for constructing novel analogs targeting this oncogenic pathway.

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Computed LogP context
ADME prediction model review
Conformational control in inhibitor design
3-Isopropyl conformational preference
Target-engagement model review
3-Isopropylindole pharmacophore exploration
Cost-per-gram context
Procurement decision review
PI3K/Akt inhibitor synthesis
5-Fluoroindole building block
Derivative cell-based assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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